molecular formula C5H9NO2 B13802815 Iso Varalaldehyde

Iso Varalaldehyde

Cat. No.: B13802815
M. Wt: 115.13 g/mol
InChI Key: FENHBDKJBXOUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iso Varalaldehyde, also known as 3-methylbutanal, is an organic compound with the chemical formula C5H10O. It is a colorless liquid with a pungent odor, commonly found in natural oils such as orange, lemon, peppermint, and eucalyptus. This compound is also present in processed foods like beer, cheese, and chocolate .

Preparation Methods

Iso Varalaldehyde can be synthesized through various methods:

Chemical Reactions Analysis

Iso Varalaldehyde undergoes several types of chemical reactions:

    Oxidation: this compound can be oxidized to form isovaleric acid.

    Reduction: It can be reduced to isoamyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Iso Varalaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Iso Varalaldehyde can be compared with other similar compounds such as:

    Valeraldehyde (Pentanal): Valeraldehyde has a similar structure but lacks the methyl group present in this compound.

    Butanal: Butanal is a shorter chain aldehyde with similar reactivity but different applications in organic synthesis.

    Hexanal: Hexanal has a longer carbon chain and is used in the production of flavors and fragrances.

This compound stands out due to its unique structure, which imparts specific chemical properties and reactivity, making it valuable in various industrial and research applications.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

2-amino-2-ethylpropanedial

InChI

InChI=1S/C5H9NO2/c1-2-5(6,3-7)4-8/h3-4H,2,6H2,1H3

InChI Key

FENHBDKJBXOUQP-UHFFFAOYSA-N

Canonical SMILES

CCC(C=O)(C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.